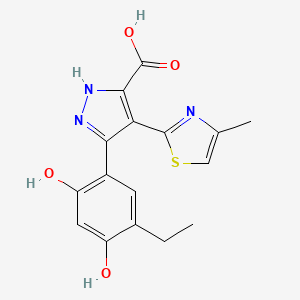

3-(5-ethyl-2,4-dihydroxyphenyl)-4-(4-methylthiazol-2-yl)-1H-pyrazole-5-carboxylic acid

Description

This compound features a pyrazole core substituted with:

- 5-Ethyl-2,4-dihydroxyphenyl group at position 3: Provides hydrogen-bonding capacity via hydroxyl groups and hydrophobic interactions via the ethyl chain.

- Carboxylic acid at position 5: Enhances water solubility and enables ionic interactions.

Properties

IUPAC Name |

3-(5-ethyl-2,4-dihydroxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-3-8-4-9(11(21)5-10(8)20)13-12(14(16(22)23)19-18-13)15-17-7(2)6-24-15/h4-6,20-21H,3H2,1-2H3,(H,18,19)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJHRSUQKVZHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC(=CS3)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-ethyl-2,4-dihydroxyphenyl)-4-(4-methylthiazol-2-yl)-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅N₃O₃S

- Molecular Weight : 277.339 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups in the phenolic structure enhances its potential for hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity towards biological targets .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups at specific positions can enhance the anti-inflammatory efficacy of these compounds .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Various studies have reported that pyrazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can act as anticancer agents. The compound has been tested in vitro against different cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism may involve induction of apoptosis or cell cycle arrest in cancer cells .

Case Studies

- In Vivo Studies : In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in edema compared to control groups. Histopathological examinations revealed minimal tissue damage, indicating a favorable safety profile for potential therapeutic use .

- Structure-Based Drug Design : Computational studies have been employed to predict the binding affinity of this compound to various targets. Molecular docking simulations indicated strong interactions with COX enzymes and other inflammatory mediators, supporting its potential as a lead compound for drug development .

Scientific Research Applications

Anti-inflammatory Applications

The compound has shown promising anti-inflammatory effects in various studies. Research indicates that derivatives of pyrazole compounds often exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant COX inhibition with IC50 values in the nanomolar range, indicating their potential as effective anti-inflammatory agents .

Case Study: Pyrazole Derivatives in Inflammation

A series of 5-substituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds showed a marked reduction in edema volume compared to standard drugs like diclofenac, highlighting their potential therapeutic utility in treating inflammatory conditions .

Anticancer Properties

The anticancer potential of this compound is another area of significant research interest. Pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

Research has shown that certain thiazole-containing pyrazoles can inhibit the proliferation of human cancer cell lines by inducing apoptosis via the mitochondrial pathway. For example, one study reported that a specific derivative reduced cell viability in breast cancer cells significantly, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The antimicrobial properties of 3-(5-ethyl-2,4-dihydroxyphenyl)-4-(4-methylthiazol-2-yl)-1H-pyrazole-5-carboxylic acid have also been explored. Compounds with thiazole and pyrazole moieties have been reported to exhibit activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further investigation as an antibiotic agent .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic applications of this compound. Studies suggest that its efficacy may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression.

Mechanism Overview

The compound's structure allows it to interact with specific biological targets:

- Cyclooxygenase Inhibition : Reduces prostaglandin synthesis.

- Apoptosis Induction : Triggers mitochondrial pathways leading to cancer cell death.

- Antimicrobial Action : Disrupts bacterial cell wall integrity.

Comparison with Similar Compounds

4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic Acid (PDB ID: 4BC)

- Key Difference : Replaces the 4-methylthiazole group with a 1,3-benzodioxole moiety.

- Similar dihydroxyphenyl and ethyl groups suggest shared antioxidant or enzyme-inhibitory properties .

2-[1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic Acid

- Key Difference : Pyrazole replaced by triazole; retains thiazole and carboxylic acid.

- Functional Impact: Triazole offers metabolic stability but reduces aromatic conjugation compared to pyrazole.

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid (CAS 618102-10-6)

- Key Difference : Lacks hydroxyl and thiazole groups; features chlorophenyl and methylphenyl substituents.

- Absence of dihydroxyphenyl reduces hydrogen-bonding capacity, likely diminishing interactions with polar targets .

3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic Acid and 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic Acid

- Key Difference : Pyridine replaces thiazole; positional isomerism in pyridine substitution.

- Functional Impact :

Structural and Functional Analysis

Electronic and Steric Effects

| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Steric Bulk |

|---|---|---|---|

| Target Compound | 2,4-Dihydroxyphenyl | Thiazole, COOH | Moderate |

| 4BC (PDB) | Benzodioxole | COOH | High |

| Triazole-Thiazole Hybrid (Ref 9) | Ethylphenyl | Triazole, COOH | High |

| Chlorophenyl Analog (Ref 17) | Methylphenyl | Cl, COOH | Low |

- Key Insight: The target compound balances electron donation (dihydroxyphenyl) and withdrawal (thiazole, COOH), optimizing interactions with both polar and nonpolar binding pockets.

Physicochemical Properties

- Solubility : Carboxylic acid enhances water solubility, but hydrophobic substituents (ethyl, thiazole) increase logP.

- Stability : Dihydroxyphenyl may render the target prone to oxidation compared to halogenated analogs (e.g., Ref 17).

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrazole ring formation : Cyclocondensation of β-diketones (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core .

Thiazole incorporation : Use Hantzsch thiazole synthesis or coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-methylthiazol group .

Carboxylic acid generation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, DCM/MeOH gradients) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) and NMR (DMSO-d6, δ 12-14 ppm for carboxylic acid proton) .

Basic: How can structural elucidation be performed to confirm the substituent positions?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.5-8.0 ppm for dihydroxyphenyl), thiazole protons (δ 7.2-7.5 ppm), and pyrazole protons (δ 6.0-6.5 ppm). Coupling constants (J) distinguish adjacent substituents .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500-3300 cm⁻¹, C=O ~1680 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion. High-resolution MS (HRMS) matches calculated mass (±5 ppm) .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:

- Solubility : Poor in water (~0.1 mg/mL); use DMSO for stock solutions. Adjust pH with NaOH to solubilize the carboxylic acid group .

- pKa : Predicted pKa values: ~4.2 (carboxylic acid), ~9.5 (phenolic -OH). Determine via potentiometric titration in 20% methanol/water .

- Stability : Store at -20°C under inert gas. Degrades under UV light (monitor via HPLC) .

Advanced: How do substituents influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Ethyl group : Enhances lipophilicity (logP ~2.8), improving membrane permeability. Compare with methyl/cyclopropyl analogs .

- Dihydroxyphenyl : Hydrogen-bond donor/acceptor sites critical for target binding (e.g., kinase inhibition). Methylthiazol contributes π-π stacking with aromatic residues .

- Experimental validation : Synthesize analogs (e.g., 3-(5-methylphenyl) variant) and test in enzyme inhibition assays (IC50 comparisons). Use molecular docking (AutoDock Vina) to map binding poses .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay conditions : Validate cell line viability (e.g., HepG2 vs. HEK293), serum concentration effects, and incubation times .

- Compound stability : Test degradation in culture media via LC-MS. Adjust storage conditions if degradation products (e.g., decarboxylated derivatives) are detected .

- Target specificity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

Advanced: What analytical methods optimize quantification in complex matrices?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 150 × 4.6 mm), mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 10-90% B over 20 min, λ = 254 nm .

- LC-MS/MS : MRM mode with transitions m/z 385 → 241 (quantifier) and 385 → 153 (qualifier). Calibrate with deuterated internal standards .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

- In silico tools : Use GLORYx for phase I metabolism prediction (e.g., hydroxylation at ethyl group) and BioTransformer for phase II (glucuronidation of phenolic -OH) .

- Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Compare with predicted pathways .

Advanced: What strategies improve selectivity for target enzymes?

Methodological Answer:

- Substituent scanning : Replace ethyl with electron-withdrawing groups (e.g., CF3) to alter binding affinity. Test in enzyme inhibition assays .

- Co-crystallization : Obtain X-ray structures of compound-enzyme complexes to identify key interactions (e.g., with ATP-binding pockets) .

Advanced: How to assess photostability for long-term storage?

Methodological Answer:

- ICH Guidelines : Expose to UV (320-400 nm) and visible light (1.2 million lux-hours). Monitor degradation via HPLC at 0, 24, 48 hrs. Use amber vials for light-sensitive samples .

Advanced: What statistical methods resolve data variability in dose-response studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.